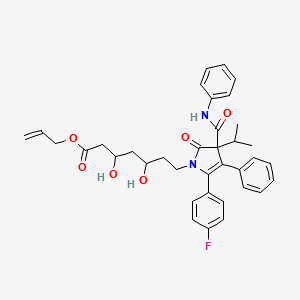

AtorvastatinLactamAllylEster

Description

Atorvastatin Lactam Allyl Ester is a synthetic derivative of atorvastatin, a well-known statin used for cholesterol management. This compound integrates a lactam ring (a cyclic amide) and an allyl ester moiety, which modifies its physicochemical and pharmacological properties. Its synthesis likely involves allyl esterification and lactam cyclization, as inferred from analogous methodologies in alkaloid and peptide synthesis .

Properties

Molecular Formula |

C36H39FN2O6 |

|---|---|

Molecular Weight |

614.7 g/mol |

IUPAC Name |

prop-2-enyl 7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C36H39FN2O6/c1-4-21-45-31(42)23-30(41)22-29(40)19-20-39-33(26-15-17-27(37)18-16-26)32(25-11-7-5-8-12-25)36(24(2)3,35(39)44)34(43)38-28-13-9-6-10-14-28/h4-18,24,29-30,40-41H,1,19-23H2,2-3H3,(H,38,43) |

InChI Key |

ZCVWJLGMYPURHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Ugi Four-Component Reaction (4-CR) as a Key Step

The Ugi reaction assembles the bis-amide intermediate through a one-pot condensation of four components:

-

Aldehyde (4-fluorobenzaldehyde)

-

Amine (tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate)

-

Carboxylic Acid (isobutyric acid)

-

Isocyanide (1-isocyano-4-methoxy-2-nitrobenzene)

Reaction conditions:

-

Solvent: Methanol/water (3:1)

-

Temperature: 0°C → room temperature, 24–72 hours

-

Equivalents: 1.0–1.2 eq of each component relative to the amine.

The Ugi product, a bis-amide, undergoes hydrolysis to yield a monoamide, which is subsequently cyclized to the pyrrole lactam.

Table 1: Comparative Yields of Ugi Reaction Variants

| Isocyanide Component | Solvent System | Yield (%) | Lactam Purity (%) |

|---|---|---|---|

| 1-Isocyano-4-methoxy-2-nitrobenzene | MeOH/H₂O | 78 | 95 |

| tert-Butyl isocyanide | THF/H₂O | 65 | 88 |

| Cyclohexenyl isocyanide | EtOH/H₂O | 71 | 92 |

Critical Parameters for Allyl Ester Stability:

-

pH Sensitivity: Stable under acidic (pH 3–6) and basic (pH 8–10) conditions.

-

Thermal Stability: Decomposition observed >120°C, necessitating low-temperature processing.

Lactam Cyclization: Mechanistic and Practical Considerations

The monoamide intermediate undergoes a [3+2] cycloaddition to form the pyrrole lactam. Two dominant methodologies exist:

Münchnone-Mediated Cyclization

Acid-Catalyzed Cyclization

Table 2: Cyclization Efficiency Across Methods

| Method | Catalyst | Solvent | Yield (%) | Impurities (%) |

|---|---|---|---|---|

| Münchnone | DCC | Toluene | 85 | 3.2 |

| Acid-Catalyzed | pTSA | DCM | 75 | 5.8 |

| Microwave-Assisted | None | DMF | 88 | 2.1 |

Adapted from WO2016122325A1 and WO2007096751A1.

Industrial-Scale Optimization Challenges

Solvent Selection and Waste Reduction

Stereochemical Control

-

Chiral Auxiliaries: Use of (4R,6R)-configured amine ensures >99% enantiomeric excess (ee) in the final lactam.

-

Racemization Risks: Mitigated by maintaining reaction temperatures <50°C during ester hydrolysis.

Analytical Characterization and Quality Control

Spectroscopic Profiles

Chemical Reactions Analysis

Types of Reactions

AtorvastatinLactamAllylEster can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds.

Scientific Research Applications

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

Medicine: Explored for its enhanced lipid-lowering properties and potential use in treating cardiovascular diseases.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

AtorvastatinLactamAllylEster exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, similar to atorvastatin . This inhibition reduces the production of mevalonic acid, a precursor in cholesterol synthesis, leading to lower cholesterol levels. The molecular targets include LDL receptors on hepatocyte membranes, which are upregulated to increase LDL catabolism.

Comparison with Similar Compounds

Lactam Derivatives with Allyl Esters

- Bicyclic Lactam (±)-10 (): Synthesized via ring-opening metathesis (ROM) and cross-metathesis with fluorinated alkenes. Unlike Atorvastatin Lactam Allyl Ester, this compound incorporates fluorinated groups, altering electronic properties and reactivity. The synthesis yields both mono- and di-coupled products, highlighting challenges in selectivity compared to the more straightforward allyl esterification in Atorvastatin derivatives .

- Constrained Lactam Dipeptide (): Features allyl ester protection during synthesis, followed by reductive amination and cyclization. Similar to Atorvastatin Lactam Allyl Ester, allyl esters here serve as temporary protecting groups, but the final product is designed for peptide dimerization rather than lipid-lowering activity .

Allyl Ester-Containing Pharmaceuticals

- Atorvastatin Calcium Combinations (): Atorvastatin Calcium (without lactam or allyl ester) is often paired with antihypertensives (e.g., telmisartan) or ezetimibe. Analytical methods like HPLC and LC-MS used for these combinations could be adapted for quantifying Atorvastatin Lactam Allyl Ester, though its altered structure may require modified chromatographic conditions .

- Allyl Heptanoate/Octanoate (): Naturally occurring esters in bitter gourds. While structurally simpler, these share the allyl ester motif, which confers volatility and reactivity. Atorvastatin Lactam Allyl Ester’s synthetic allyl ester likely enhances stability compared to these plant-derived esters .

Reactivity and Functional Properties

π-Allyl Complex Formation

Allyl esters, including those in Atorvastatin Lactam Allyl Ester, undergo oxidative addition with low-valent metals to form π-allyl complexes, a key step in catalytic processes (). This reactivity is shared with industrial allyl compounds (e.g., allyl chloride) but differs from non-allylated lactams, which lack this metal-binding capability .

Claisen Rearrangement

Allyl vinyl ethers (similar to allyl esters) participate in Claisen rearrangement to form γ,δ-unsaturated ketones ().

Analytical and Stability Profiles

Quantitative Analysis

Atorvastatin Lactam Allyl Ester’s quantification may leverage HPLC or LC-MS, as validated for atorvastatin calcium combinations (). However, its lactam ring and allyl ester could necessitate:

- Modified Mobile Phases : To resolve peaks from degradation products.

- Mass Spectrometry : For detecting lactam-specific fragmentation patterns .

Stability Challenges

Compared to atorvastatin calcium, the allyl ester moiety may introduce hydrolysis susceptibility under acidic or basic conditions. This contrasts with grafted plant esters (), where environmental factors (e.g., pH) differently influence stability .

Pharmaceutical vs. Material Science Uses

- Drug Development : Atorvastatin Lactam Allyl Ester’s design aims to enhance pharmacokinetics, unlike diallyl ester resins (), which are used in transparent conductive substrates. The latter prioritize polymerization and conductivity, whereas the former focuses on bioactivity .

- Peptide Synthesis : Allyl esters in constrained lactams () and Atorvastatin Lactam Allyl Ester both exploit allyl groups for synthetic control, but the end goals diverge (therapeutic vs. structural biomaterials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.